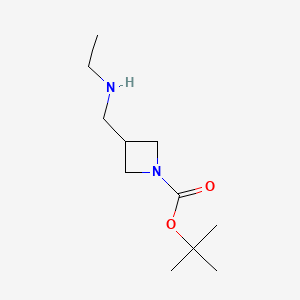
3-Methylbutyl 3,4-dihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutyl 3,4-dihydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 3,4-dihydroxybenzoic acid and 3-methylbutanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 3-methylbutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbutyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-methylbutyl 3,4-dihydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Methylbutyl 3,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the formulation of certain pharmaceuticals and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism by which 3-Methylbutyl 3,4-dihydroxybenzoate exerts its effects involves its interaction with cellular pathways that regulate oxidative stress. It has been shown to enhance the activity of antioxidative enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD), thereby reducing the levels of reactive oxygen species (ROS) in cells . This reduction in oxidative stress helps protect cells from damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxybenzoic acid: A precursor to 3-Methylbutyl 3,4-dihydroxybenzoate, known for its antioxidant properties.
Methyl 3,4-dihydroxybenzoate: Similar in structure but with a methyl group instead of a 3-methylbutyl group, also studied for its neuroprotective effects.
Ethyl 3,4-dihydroxybenzoate: Another ester derivative with potential antioxidative and neuroprotective properties.
Uniqueness
This compound is unique due to its specific ester group, which may confer different physicochemical properties and biological activities compared to its analogs. Its longer alkyl chain may enhance its lipophilicity, potentially improving its ability to cross cell membranes and exert its effects within cells.
Eigenschaften
CAS-Nummer |
105603-55-2 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.256 |
IUPAC-Name |
3-methylbutyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C12H16O4/c1-8(2)5-6-16-12(15)9-3-4-10(13)11(14)7-9/h3-4,7-8,13-14H,5-6H2,1-2H3 |
InChI-Schlüssel |
KJVIHYAXBIHJJI-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)C1=CC(=C(C=C1)O)O |
Synonyme |
Benzoic acid, 3,4-dihydroxy-, 3-Methylbutyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N',N'-Dimethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B595694.png)
![(4R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B595696.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B595699.png)



![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)
